Cephaeline dihydrochloride

Vue d'ensemble

Description

C'est un inhibiteur sélectif de l'enzyme cytochrome P450 2D6, avec une valeur IC50 de 121 μM . Ce composé a été étudié pour ses diverses activités biologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le chlorhydrate de céphaline peut être synthétisé par extraction et purification des racines de la plante ipecacuanha. Le processus implique plusieurs étapes, notamment :

Extraction : Les racines sont broyées et soumises à une extraction par solvant en utilisant de l'éthanol ou du méthanol.

Purification : L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie sur colonne.

Conversion en dihydrochlorure : La céphaline purifiée est traitée avec de l'acide chlorhydrique pour former le sel de dihydrochlorure.

Méthodes de production industrielle

La production industrielle du chlorhydrate de céphaline suit des étapes similaires, mais à plus grande échelle. L'utilisation de systèmes d'extraction et de purification automatisés garantit des rendements et une pureté plus élevés. Le produit final est souvent soumis à un contrôle de qualité rigoureux pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de céphaline subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la céphaline, qui peuvent avoir des activités biologiques et des propriétés différentes .

Applications de la recherche scientifique

Le chlorhydrate de céphaline a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme étalon de référence en chimie analytique.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Médecine : Investigué pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et anti-inflammatoires.

Mécanisme d'action

Le chlorhydrate de céphaline exerce ses effets principalement par l'inhibition de l'enzyme cytochrome P450 2D6. Cette inhibition affecte le métabolisme de divers médicaments et composés endogènes. Les cibles moléculaires comprennent des sites de liaison spécifiques sur l'enzyme, ce qui conduit à une activité enzymatique modifiée et à des effets biologiques subséquents .

Applications De Recherche Scientifique

Chemical Properties and Extraction

Cephaeline is primarily extracted from the roots of the Psychotria ipecacuanha plant, which contains various alkaloids, including emetine and cephaeline. The extraction process involves techniques such as supercritical fluid extraction and preparative chromatography to isolate high-purity cephaeline dihydrochloride. A recent study reported that the extraction method yielded cephaeline with a purity exceeding 98% across multiple batches (Table 1) .

| Lot Number | This compound Content (%) |

|---|---|

| 20120201 | 98.02 |

| 20120202 | 98.00 |

| 20120301 | 98.13 |

| 20120302 | 98.23 |

| 20120303 | 98.11 |

Antiviral Applications

Cephaeline has shown significant antiviral properties, particularly against viruses such as Zika virus (ZIKV) and Ebola virus (EBOV). Research indicates that cephaeline inhibits viral replication by targeting both viral machinery and host cell interactions. In vitro studies demonstrated that cephaeline exhibits potent antiviral activity at low micromolar concentrations, effectively reducing viral loads .

Case Study: Zika Virus Inhibition

In a high-throughput screening assay for ZIKV drug repurposing, cephaeline was identified as a promising candidate due to its ability to inhibit viral replication through interference with the host's translational machinery .

Antiemetic and Expectorant Properties

Historically, cephaeline has been utilized for its emetic properties, particularly in treating conditions requiring induced vomiting. It is also employed as an expectorant in respiratory treatments, helping to alleviate coughs associated with bronchitis and other pulmonary conditions .

Safety and Toxicity Profile

Despite its therapeutic potential, cephaeline's safety profile must be carefully considered. While it can be effective in small doses, higher concentrations may lead to toxicity. Therefore, ongoing research is focused on determining safe dosage ranges and understanding the compound's side effects .

Future Research Directions

Future studies are encouraged to explore:

- Combination Therapies : Investigating the synergistic effects of cephaeline with other antiviral agents.

- Mechanistic Studies : Further elucidating the molecular pathways involved in cephaeline's action against various pathogens.

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in human subjects for conditions beyond its current applications.

Mécanisme D'action

Cephaeline dihydrochloride exerts its effects primarily through the inhibition of the cytochrome P450 2D6 enzyme. This inhibition affects the metabolism of various drugs and endogenous compounds. The molecular targets include specific binding sites on the enzyme, leading to altered enzyme activity and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Émétine : Un autre alcaloïde de la plante ipecacuanha présentant des activités biologiques similaires.

Berbérine : Un alcaloïde aux propriétés pharmacologiques diverses.

Thapsigargin : Un composé présentant des effets inhibiteurs enzymatiques similaires.

Unicité

Le chlorhydrate de céphaline est unique dans son inhibition sélective du cytochrome P450 2D6, ce qui en fait un outil précieux pour l'étude du métabolisme et des interactions des médicaments. Sa structure moléculaire et ses groupes fonctionnels spécifiques contribuent à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .

Activité Biologique

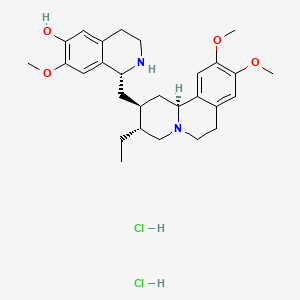

Cephaeline dihydrochloride is a phenolic alkaloid derived from the roots of Psychotria ipecacuanha, commonly known as ipecac. This compound has garnered interest due to its diverse biological activities, particularly its role as a selective inhibitor of cytochrome P450 2D6 (CYP2D6) and its potential antiviral properties against various viruses. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 539.534 g/mol

- CAS Number : 3738-70-3

This compound primarily acts as a selective inhibitor of CYP2D6 , with an IC₅₀ value of 121 μM. It also shows significant inhibition against other cytochrome P450 enzymes, including CYP3A4 and CYP2C9, although at much higher concentrations (over 1000 μM) . The inhibition constants (K) for CYP2D6 and CYP3A4 are reported to be 54 μM and 355 μM, respectively .

Table 1: Inhibition Data for this compound

| Enzyme | IC₅₀ (μM) | K (μM) |

|---|---|---|

| CYP2D6 | 121 | 54 |

| CYP3A4 | >1000 | 355 |

| CYP2C9 | >1000 | N/A |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It exhibits potent inhibitory effects against Zika virus (ZIKV) and Ebola virus (EBOV). The mechanisms through which cephaeline exerts these effects include inhibiting viral replication and reducing viral entry into host cells .

Case Study: Antiviral Efficacy

In a controlled laboratory setting, cephaeline demonstrated significant antiviral activity at low concentrations. For instance, the half-maximal inhibitory concentration (IC₅₀) for ZIKV was established at approximately 1 µM, suggesting a high sensitivity of viral replication processes to this compound .

Structural Insights

Recent structural studies using cryo-electron microscopy have provided insights into how cephaeline binds to the ribosomal machinery in eukaryotic cells. It binds not only to the E-site on the small subunit (SSU) of the ribosome but also to additional structural areas, indicating a complex interaction that may contribute to its biological effects .

Table 2: Binding Characteristics of Cephaeline

| Binding Site | Description |

|---|---|

| E-site (SSU) | Primary binding site for inhibition |

| Additional Sites | Core of large subunit (LSU), enhancing structural interaction |

Toxicological Considerations

While cephaeline shows promising biological activity, its safety profile must be considered. Historical data indicate that while emetine (a closely related compound) has been used therapeutically, cephaeline's toxicity profile requires further investigation to establish safe dosing guidelines in clinical settings .

Propriétés

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOHSWWVTZSRQM-JBKGYMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5853-29-2 | |

| Record name | Cephaeline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAELINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.